2-[3-(4-Methylphenyl)phenyl]acetic acid
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Overview
Description
2-[3-(4-Methylphenyl)phenyl]acetic acid is an organic compound characterized by the presence of a phenyl group substituted with a 4-methylphenyl group at the 3-position and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methylphenyl)phenyl]acetic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the Friedel-Crafts alkylation of benzene with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-methylbiphenyl.
Carboxylation: The resulting 4-methylbiphenyl undergoes carboxylation using carbon dioxide in the presence of a strong base like sodium hydride to introduce the acetic acid group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methylphenyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 2-[3-(4-Methylphenyl)phenyl]ethanol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[3-(4-Methylphenyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[3-(4-Methylphenyl)phenyl]acetic acid exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Pathways involved may include modulation of inflammatory responses or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Methylphenyl)phenyl]propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
2-[3-(4-Methylphenyl)phenyl]butanoic acid: Contains a butanoic acid group.
4-Methylbiphenyl-3-carboxylic acid: Lacks the acetic acid moiety but has a similar biphenyl structure.
Uniqueness
2-[3-(4-Methylphenyl)phenyl]acetic acid is unique due to its specific substitution pattern and the presence of an acetic acid group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H14O2 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H14O2/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
GXWBSTJBUWTEOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O |
Origin of Product |
United States |
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